(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromene core: This is usually achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Bromination: The chromene core is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Imination: The brominated chromene is reacted with 2-cyanobenzaldehyde in the presence of a base to form the imine linkage.
Carboxamidation: Finally, the imine intermediate is treated with a carboxamide source to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or imine groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: It has been used in studies to understand its effects on cellular pathways and mechanisms.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cellular processes.
Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2H-chromene-3-carboxamide: Lacks the imine and cyano groups, resulting in different biological activities.
2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and interactions.
6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide: Contains a methyl group instead of a cyano group, leading to variations in its chemical and biological properties.
Uniqueness
(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, imine linkage, and cyano group collectively contribute to its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-(2-cyanophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2/c18-12-5-6-15-11(7-12)8-13(16(20)22)17(23-15)21-14-4-2-1-3-10(14)9-19/h1-8H,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGIHRJJASIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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